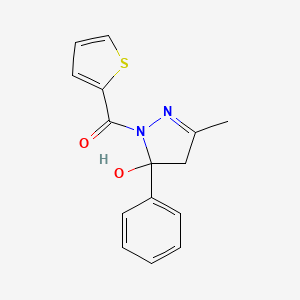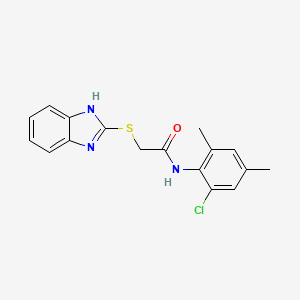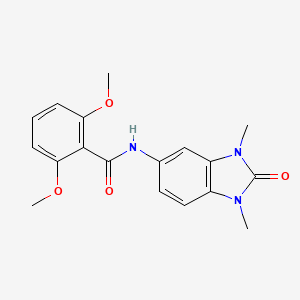
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3-methyl-5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as "MPTP," is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of pyrazolone derivatives and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MPTP involves the conversion of MPTP to its active metabolite, MPP+. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism has been extensively studied and has provided insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. MPTP has also been shown to induce oxidative stress and inflammation, leading to cell death. These effects have been extensively studied and have provided insights into the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its well-characterized mechanism of action. However, MPTP also has limitations, including its toxicity and potential for non-specific effects.
Future Directions
There are several future directions for the study of MPTP, including the development of new animal models for Parkinson's disease, the investigation of potential treatments for the disease, and the exploration of the role of oxidative stress and inflammation in the pathogenesis of the disease. Additionally, the development of new synthesis methods for MPTP may allow for the production of higher yields and purity, which could facilitate further research into the compound.
Scientific Research Applications
MPTP has been used in various scientific research applications, including the study of Parkinson's disease. MPTP has been shown to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. This has allowed researchers to study the pathogenesis of Parkinson's disease and develop potential treatments for the disease.
properties
IUPAC Name |
(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-10-15(19,12-6-3-2-4-7-12)17(16-11)14(18)13-8-5-9-20-13/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWOMUGDGGQCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4395103.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)
![5-{[(4-methoxybenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4395113.png)
![N-isopropyl-2,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395126.png)
![N-cyclohexyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4395133.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4395135.png)

![4-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395150.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4395158.png)
![2-[(5-chloro-2-propoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4395167.png)
![N-[2-chloro-4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4395170.png)
![N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)

![N-allyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4395186.png)